molecular formula C9H17N2O5P B14704976 2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine CAS No. 20934-11-6

2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine

Cat. No.: B14704976
CAS No.: 20934-11-6
M. Wt: 264.22 g/mol
InChI Key: RGGODSWNXJVWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine is a complex organic compound with the molecular formula C9H17N2O5P. It is known for its unique structure, which includes an aziridine ring and a dioxaphosphinan moiety.

Preparation Methods

The synthesis of 2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine involves several steps. One common method includes the reaction of 2-methyl-2-oxido-1,3,2-dioxaphosphinan with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often include purification steps such as crystallization and distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The dioxaphosphinan moiety may also play a role in modulating the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar compounds to 2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine include other aziridine derivatives and dioxaphosphinan-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example, aziridine derivatives with different substituents may exhibit varying degrees of biological activity and chemical reactivity .

Properties

CAS No.

20934-11-6

Molecular Formula

C9H17N2O5P

Molecular Weight

264.22 g/mol

IUPAC Name

5-ethyl-2-(2-ethylaziridin-1-yl)-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C9H17N2O5P/c1-3-8-5-10(8)17(14)15-6-9(4-2,7-16-17)11(12)13/h8H,3-7H2,1-2H3

InChI Key

RGGODSWNXJVWQV-UHFFFAOYSA-N

Canonical SMILES

CCC1CN1P2(=O)OCC(CO2)(CC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.